molecular formula C14H9N5O2 B10768635 8-Nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline

8-Nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline

Cat. No.: B10768635
M. Wt: 279.25 g/mol
InChI Key: CUMSYMBOSFWKPB-UHFFFAOYSA-N
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Description

8-Nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline is a complex organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by the presence of a nitro group at the 8th position and a dihydro structure, which adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable quinoxaline derivative, nitration can be achieved using concentrated nitric acid in the presence of sulfuric acid as a catalyst. The dihydro structure can be introduced through hydrogenation using palladium on carbon as a catalyst under hydrogen gas .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the involvement of hazardous reagents like nitric acid and hydrogen gas.

Chemical Reactions Analysis

Types of Reactions

8-Nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid.

    Reduction: The compound can be further reduced to form different derivatives, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Amino derivatives: Formed by the reduction of the nitro group.

    Halogenated derivatives: Formed by electrophilic substitution reactions.

Scientific Research Applications

8-Nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

    5,12-Dihydroquinoxalino[2,3-b]quinoxaline: Lacks the nitro group, resulting in different chemical and biological properties.

    Quinoxaline: The parent compound with a simpler structure and different reactivity.

    8-Amino-5,12-dihydroquinoxalino[2,3-b]quinoxaline: A reduced form with an amino group instead of a nitro group.

Uniqueness

8-Nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline is unique due to the presence of both a nitro group and a dihydro structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N5O2/c20-19(21)8-5-6-11-12(7-8)18-14-13(17-11)15-9-3-1-2-4-10(9)16-14/h1-7H,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMSYMBOSFWKPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=N2)NC4=C(N3)C=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197639
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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